molecular formula C15H15ClO B2939401 (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol CAS No. 1573000-28-8

(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol

Cat. No.: B2939401
CAS No.: 1573000-28-8
M. Wt: 246.73
InChI Key: SFHXNWGGDWFBBR-HNNXBMFYSA-N
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Description

(S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol is a chiral compound featuring a biphenyl group and a chloropropanol moiety

Scientific Research Applications

(S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some biphenyl compounds, such as polychlorinated biphenyls (PCBs), are known to be toxic and persistent in the environment .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Chloropropanol Moiety: The chloropropanol moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable chloropropane derivative with a hydroxyl group.

Industrial Production Methods

Industrial production of (S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloropropanol moiety can be reduced to form a propanol derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of propanol derivatives.

    Substitution: Formation of amines or thiols.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-thiol: Contains a thiol group instead of a chloropropanol moiety.

    1,1’-Biphenyl-4-amine: Contains an amine group instead of a chloropropanol moiety.

    4-Methylbiphenyl: Contains a methyl group instead of a chloropropanol moiety.

Uniqueness

(S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol is unique due to the presence of both a biphenyl group and a chloropropanol moiety, which confer distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with potentially different activities.

Properties

IUPAC Name

(2S)-1-chloro-3-(4-phenylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHXNWGGDWFBBR-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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